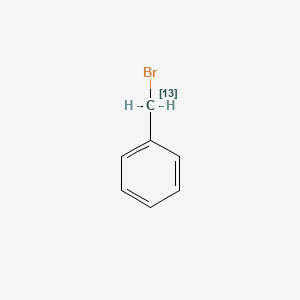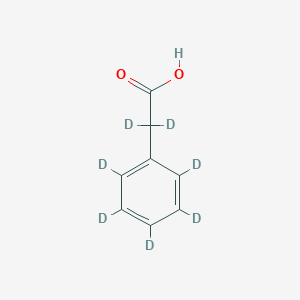
Acide phénylacétique-d7
Vue d'ensemble
Description
Phenylacetic-d7 acid is a deuterated derivative of phenylacetic acid, where seven hydrogen atoms are replaced by deuterium atoms. Its chemical formula is C6D5CD2CO2H, and it has a molecular weight of 143.19 g/mol . This compound is often used in scientific research due to its unique isotopic properties.
Applications De Recherche Scientifique
Phenylacetic-d7 acid is widely used in scientific research due to its isotopic labeling properties. Some applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of deuterated compounds for various industrial applications
Mécanisme D'action
Target of Action
Phenylacetic-d7 acid, also known as Benzene-d5-acetic-d2 acid , is an organic compound containing a phenyl functional group and a carboxylic acid functional group . It is primarily used as an adjunct to treat acute hyperammonemia and associated encephalopathy in adult and pediatric patients with deficiencies in enzymes of the urea cycle .
Mode of Action
It is known that it interacts with its targets, primarily enzymes of the urea cycle, to help manage acute hyperammonemia and associated encephalopathy .
Biochemical Pathways
The Phenylacetic Acid (PhAc) degradation pathway is an interesting model for the catabolism of aromatic compounds . A phylogenetic analysis based on the PhAc CoA ligase gene suggests that the PhAc CoA ligase genes are widely distributed and subject to frequent lateral gene transfer within and across bacterial phylum .
Pharmacokinetics
It is known that phenylacetic acid exhibits nonlinear pharmacokinetics . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Phenylacetic-d7 acid and their impact on bioavailability.
Result of Action
The molecular and cellular effects of Phenylacetic-d7 acid’s action are primarily seen in its role as an adjunct treatment for acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Analyse Biochimique
Biochemical Properties
Phenylacetic-d7 acid plays a significant role in various biochemical reactions. It is involved in the catabolism of phenylalanine, where it acts as an intermediate. The compound interacts with several enzymes, including phenylalanine hydroxylase, which converts phenylalanine to tyrosine, and subsequently, phenylacetic-d7 acid is formed through further metabolic processes . Additionally, phenylacetic-d7 acid interacts with aldehyde dehydrogenase, which converts phenylacetaldehyde to phenylacetic-d7 acid . These interactions are crucial for maintaining amino acid metabolism and energy production in cells.
Cellular Effects
Phenylacetic-d7 acid influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in oxidative stress responses. For instance, in Acinetobacter baumannii, phenylacetic-d7 acid regulates the expression of genes involved in antibiotic resistance and oxidative stress responses . This regulation impacts cellular metabolism and gene expression, leading to changes in cell function and survival under stress conditions.
Molecular Mechanism
At the molecular level, phenylacetic-d7 acid exerts its effects through several mechanisms. It binds to specific enzymes and proteins, modulating their activity. For example, phenylacetic-d7 acid can inhibit or activate enzymes involved in its own catabolism, such as phenylacetate-CoA ligase . This binding interaction affects the enzyme’s ability to catalyze reactions, leading to changes in metabolic flux and gene expression. Additionally, phenylacetic-d7 acid can influence the expression of genes by acting as a signaling molecule, thereby altering cellular responses to environmental stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of phenylacetic-d7 acid can change over time. The compound’s stability and degradation are important factors to consider. Phenylacetic-d7 acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that phenylacetic-d7 acid can have sustained effects on cellular function, particularly in terms of gene expression and metabolic regulation .
Dosage Effects in Animal Models
The effects of phenylacetic-d7 acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic processes and improve cellular function. At high doses, phenylacetic-d7 acid can induce toxic effects, such as oxidative stress and mitochondrial dysfunction . These adverse effects are dose-dependent and highlight the importance of careful dosage regulation in experimental studies.
Metabolic Pathways
Phenylacetic-d7 acid is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds. It is a central intermediate in the phenylacetic acid catabolic pathway, which includes enzymes such as phenylacetate-CoA ligase and phenylacetate-CoA oxygenase . These enzymes facilitate the breakdown of phenylacetic-d7 acid into simpler molecules, which are then utilized in various cellular processes. The compound also interacts with cofactors like coenzyme A, which is essential for its metabolic conversion .
Transport and Distribution
Within cells and tissues, phenylacetic-d7 acid is transported and distributed through specific transporters and binding proteins. The PaaL permease and PaaM membrane proteins are essential for the uptake and transport of phenylacetic-d7 acid in bacterial cells . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. This transport mechanism is crucial for the compound’s biochemical activity and effectiveness.
Subcellular Localization
Phenylacetic-d7 acid is localized in various subcellular compartments, depending on its function and interactions. In bacterial cells, the compound is often found in the cytoplasm and peroxisomes, where it participates in metabolic reactions . The subcellular localization of phenylacetic-d7 acid is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This localization is essential for the compound’s activity and its role in cellular metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenylacetic-d7 acid can be synthesized through several methods. One common approach involves the deuteration of phenylacetic acid. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of phenylacetic-d7 acid often involves the use of deuterated water (D2O) and deuterated catalysts to achieve high isotopic purity. The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium .
Analyse Des Réactions Chimiques
Types of Reactions
Phenylacetic-d7 acid undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Phenylacetic-d7 acid can be oxidized to form benzyl-d7 alcohol and benzaldehyde-d7.
Reduction: It can be reduced to form phenylethanol-d7.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and halogenating agents are commonly employed.
Major Products Formed
Oxidation: Benzyl-d7 alcohol, benzaldehyde-d7.
Reduction: Phenylethanol-d7.
Substitution: Various phenylacetic-d7 acid derivatives.
Comparaison Avec Des Composés Similaires
Phenylacetic-d7 acid is unique due to its high deuterium content, which distinguishes it from other similar compounds. Some similar compounds include:
Phenylacetic acid: The non-deuterated form, commonly used in organic synthesis.
Phenyl-d5-acetic acid: Contains five deuterium atoms.
Phenylacetic acid-α,α-d2: Contains two deuterium atoms at the alpha position
Phenylacetic-d7 acid’s high deuterium content makes it particularly useful in studies requiring precise isotopic labeling.
Propriétés
IUPAC Name |
2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D,6D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJVXDMOQOGPHL-XZJKGWKKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480052 | |
| Record name | Phenylacetic-d7 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65538-27-4 | |
| Record name | Phenylacetic-d7 acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70480052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65538-27-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


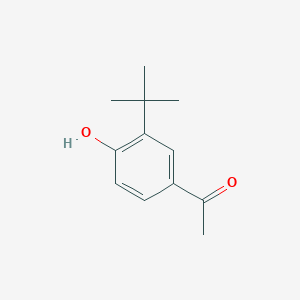
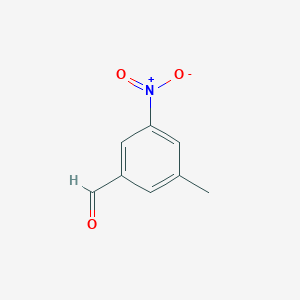
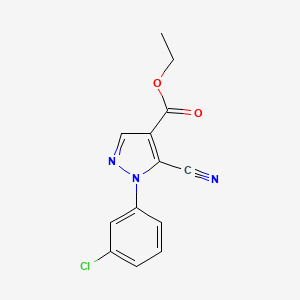

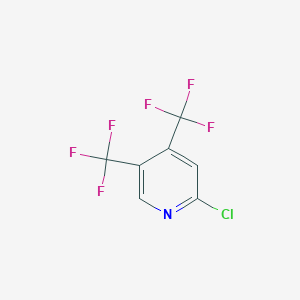
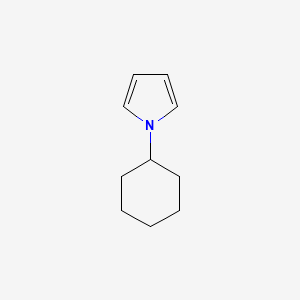
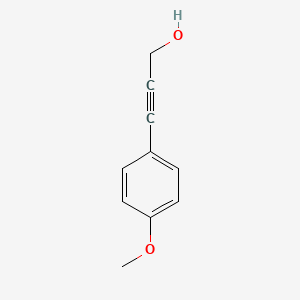
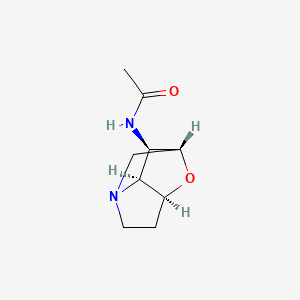
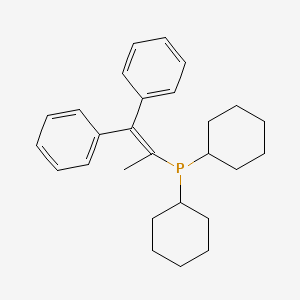
![4-[3-(Perfluorooctyl)-1-propyloxy]benzaldehyde](/img/structure/B1601078.png)
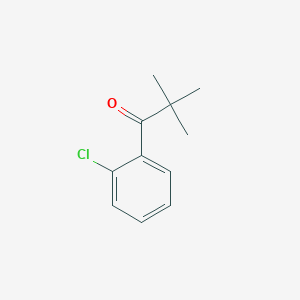
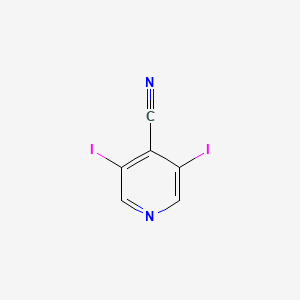
![3,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B1601082.png)
